Introduction: The Significance of the Benzoxazinone Scaffold
Introduction: The Significance of the Benzoxazinone Scaffold
An In-Depth Technical Guide to 4-Phenyl-3,4-dihydro-2H-benzo[e][1][2]oxazin-2-one
Abstract: This document provides a comprehensive technical overview of 4-Phenyl-3,4-dihydro-2H-benzo[e][1][2]oxazin-2-one (CAS No: 1129278-73-4), a heterocyclic compound of significant interest within the drug development landscape. The benzoxazinone scaffold is a privileged structure in medicinal chemistry, known to impart a range of biological activities. This guide elucidates the physicochemical properties, details robust synthetic pathways, explores key applications in oncology and neurology, and outlines validated analytical methodologies for the characterization of this specific molecule. The content herein is curated for researchers, medicinal chemists, and drug development professionals, providing both foundational knowledge and actionable protocols grounded in established scientific principles.
Benzoxazinone derivatives represent a critical class of heterocyclic compounds that have garnered substantial attention from the scientific community. Their unique structural framework is a cornerstone in the synthesis of molecules with diverse and potent physiological and pharmaceutical effects.[3] These compounds have demonstrated a wide spectrum of biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties.[3][4] The inherent reactivity of the benzoxazinone ring system makes it a versatile building block, or "synthon," for creating more complex molecular architectures.[3] The subject of this guide, 4-Phenyl-3,4-dihydro-2H-benzo[e][1][2]oxazin-2-one, is an exemplar of this class, with emerging research highlighting its potential as a targeted therapeutic agent.
Core Compound Profile: 4-Phenyl-3,4-dihydro-2H-benzo[e][1][2]oxazin-2-one
The precise identification and characterization of a compound are paramount for reproducible research and development. This section details the fundamental physicochemical properties of the title compound.
CAS Number: 1129278-73-4[1]
Physicochemical Properties
A summary of the key physical and chemical data for 4-Phenyl-3,4-dihydro-2H-benzo[e][1][2]oxazin-2-one is presented below. This data is essential for experimental design, including solvent selection, reaction temperature control, and analytical method development.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₁NO₂ | [1] |
| Molecular Weight | 225.243 g/mol | [1] |
| Boiling Point | 335.5 ± 42.0 °C at 760 mmHg | [1] |
| Structure | 4-Phenyl-3,4-dihydro-2H-benzo[e][1][2]oxazin-2-one | [1] |
Synthesis and Mechanistic Considerations
The synthesis of benzoxazinone derivatives can be achieved through various strategic approaches. The choice of method is often dictated by the availability of starting materials, desired yield, and scalability. Modern synthetic organic chemistry offers several efficient routes, including metal-catalyzed reactions and cyclodehydration methods.[5]
Generalized Synthetic Strategy: Cyclization Approach
A common and effective method for constructing the benzoxazinone core involves the cyclization of an appropriate precursor, such as an N-substituted anthranilic acid derivative. This approach provides a high degree of control over the final structure.
Caption: Generalized workflow for the synthesis of 4-Phenyl-benzoxazinone.
Detailed Experimental Protocol: Synthesis from Anthranilic Acid
This protocol is a representative example based on established methodologies for synthesizing the benzoxazinone scaffold.[2] The causality behind using a cyclizing agent like cyanuric chloride is its high efficiency in promoting the necessary dehydration and ring-closure under relatively mild conditions, minimizing side-product formation.
Materials:
-
Anthranilic acid
-
Benzoyl chloride
-
Anhydrous triethylamine
-
Anhydrous toluene
-
Cyanuric chloride
-
Anhydrous magnesium sulfate
-
Chloroform
-
Ether
Procedure:
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Step 1: Formation of N-benzoyl Anthranilic Acid:
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In a round-bottom flask, dissolve anthranilic acid (1 equivalent) in chloroform.
-
Add anhydrous triethylamine (1.1 equivalents). Triethylamine acts as a base to neutralize the HCl byproduct, driving the reaction forward.
-
Slowly add a solution of benzoyl chloride (1 equivalent) in chloroform to the mixture while stirring.
-
Allow the reaction to proceed at room temperature for 2-3 hours until completion (monitored by TLC).
-
Isolate the intermediate product, N-benzoyl anthranilic acid.
-
-
Step 2: Cyclization to form the Benzoxazinone:
-
Dissolve the N-benzoyl anthranilic acid intermediate (1 equivalent) in anhydrous toluene.
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Add anhydrous triethylamine (1.1 equivalents).
-
Add cyanuric chloride (0.9 equivalents). This reagent is a powerful dehydrating agent that facilitates the intramolecular cyclization.
-
Reflux the mixture for an extended period (e.g., 24-48 hours), monitoring the reaction progress by TLC.[2]
-
-
Step 3: Work-up and Purification:
-
After cooling, filter the reaction mixture to remove any solid byproducts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.
-
Purify the resulting crude product by recrystallization from an ether-chloroform solution to yield pure 4-Phenyl-3,4-dihydro-2H-benzo[e]oxazin-2-one.[2]
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Applications in Drug Discovery and Development
Derivatives of the benzoxazinone scaffold have shown significant promise in various therapeutic areas. The phenyl substitution at the 4-position, as in the title compound, can be critical for receptor binding and biological activity.
Anticancer Activity: PI3K/mTOR Dual Inhibition
The PI3K/Akt/mTOR signaling pathway is a crucial regulator of cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention. Studies on structurally related 4-phenyl-2H-benzo[b][1][6]oxazin-3(4H)-one derivatives have revealed their potent activity as dual inhibitors of PI3K and mTOR.[7] One such derivative, compound 8d-1 , demonstrated an IC₅₀ of 0.63 nM against PI3Kα and exhibited significant tumor growth inhibition in xenograft models with good oral bioavailability and low toxicity.[7] This provides a strong rationale for investigating 4-Phenyl-3,4-dihydro-2H-benzo[e]oxazin-2-one and its analogues within this therapeutic context.
Caption: The PI3K/Akt/mTOR pathway and points of inhibition by benzoxazinones.
Anticonvulsant Properties
Beyond oncology, benzoxazinone derivatives have been explored for their neurological applications. A study on a series of 2-phenyl-2H-benzo[e][1][2]oxazin-4(3H)-one derivatives demonstrated significant anticonvulsant activity in maximal electroshock (MES)-induced seizure models.[8] Specifically, compounds 1a (2-phenyl-2,3-dihydrobenzo[e][1][2]oxazin-4-one) and 1b (2-(2-fluorophenyl) derivative) were identified as promising candidates due to their low effective doses (ED₅₀ of 34.1 and 28.4 mg/kg, respectively) and high protective indices.[8] This suggests that the core scaffold of the title compound is amenable to structural modifications to optimize its activity against neurological disorders.
Analytical Methodologies
The development and validation of a robust analytical method are critical for quality control, pharmacokinetic studies, and ensuring the purity of a drug candidate. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) is the gold standard for this purpose.
Protocol: LC-MS Method Development and Validation
This protocol outlines a self-validating system for the quantitative analysis of 4-Phenyl-3,4-dihydro-2H-benzo[e][1][2]oxazin-2-one, based on standard industry practices for similar compounds.[9]
Objective: To develop and validate a precise, accurate, and linear LC-MS method for the quantification of 4-Phenyl-3,4-dihydro-2H-benzo[e][1][2]oxazin-2-one.
Instrumentation:
-
HPLC system with a UV detector
-
Mass Spectrometer (e.g., Triple Quadrupole)
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C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Procedure:
-
Mobile Phase Optimization: Screen various mobile phase compositions (e.g., acetonitrile/water, methanol/water) with different modifiers (e.g., 0.1% formic acid) to achieve optimal peak shape and retention time.
-
MS Parameter Tuning: Infuse a standard solution of the analyte directly into the mass spectrometer to optimize parameters such as ion source temperature, gas flows, and collision energy for maximum signal intensity.
-
Method Validation:
-
Specificity: Analyze blank matrix samples to ensure no interfering peaks are present at the analyte's retention time.
-
Linearity: Prepare a calibration curve with at least five concentration levels. Plot the peak area against concentration and determine the correlation coefficient (r²), which should be >0.99.[9]
-
Accuracy & Precision: Analyze quality control (QC) samples at low, medium, and high concentrations in triplicate. Accuracy should be within ±15% of the nominal value, and the coefficient of variation (CV) for precision should be <15%.
-
Limit of Detection (LOD) & Limit of Quantification (LOQ): Determine the lowest concentration at which the analyte can be reliably detected and quantified, respectively.
-
Caption: Workflow for analytical method development and validation via LC-MS.
Conclusion and Future Perspectives
4-Phenyl-3,4-dihydro-2H-benzo[e][1][2]oxazin-2-one emerges from a class of heterocyclic compounds with profound and diverse biological potential. The established links between its structural analogues and potent inhibition of key cancer pathways, as well as significant anticonvulsant effects, position this molecule as a highly attractive candidate for further investigation. Future research should focus on the structural optimization of this scaffold to enhance target specificity and improve pharmacokinetic profiles. The synthetic and analytical protocols detailed in this guide provide a solid foundation for researchers to undertake such studies, accelerating the translation of this promising chemical entity from the laboratory to potential clinical applications.
References
-
Vertex AI Search. (2025). 4-Phenyl-3,4-dihydro-2H-benzo[e][1][2]oxazin-2-one.
-
PubMed. (2019). Discovery of 4-phenyl-2H-benzo[b][1][6]oxazin-3(4H)-one derivatives as potent and orally active PI3K/mTOR dual inhibitors. European Journal of Medicinal Chemistry.
- MDPI. (2005).
-
ResearchGate. The plausible mechanism of 3-phenyl-3,4-dihydro-2H-benzo[e][1][2]oxazine synthesis.
- Pharmacophore. (2020).
- Organic Chemistry Portal. Benzoxazinone synthesis.
- ResearchGate. Linearity curve of 3,4-Dihydro-3-phenyl-2H-benz[e]-1,3-oxazin-2-one (2a).
- Ismail, M. M. F. (2013). Chemistry of 4H-3,1-Benzoxazin-4-ones.
- Siddiqui, N., et al. (2010). Pharmacological Profile of Benzoxazines: A Short Review. Journal of Chemical and Pharmaceutical Research.
-
Cui, L. -J., et al. (2014). Synthesis and Anticonvulsant Activity Evaluation of 2-Phenyl-2H-benzo[e][1][2]oxazin-4(3H)-ones. Asian Journal of Chemistry.
Sources
- 1. 4-Phenyl-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one Price from Supplier Brand Shanghai Amole Biotechnology Co., Ltd. on Chemsrc.com [chemsrc.com]
- 2. mdpi.com [mdpi.com]
- 3. uomosul.edu.iq [uomosul.edu.iq]
- 4. jocpr.com [jocpr.com]
- 5. Benzoxazinone synthesis [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of 4-phenyl-2H-benzo[b][1,4]oxazin-3(4H)-one derivatives as potent and orally active PI3K/mTOR dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. asianpubs.org [asianpubs.org]
- 9. researchgate.net [researchgate.net]
